molecular formula C10H8O2S B188922 3-Methylbenzo[b]thiophene-2-carboxylic acid CAS No. 3133-78-6

3-Methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B188922
CAS No.: 3133-78-6
M. Wt: 192.24 g/mol
InChI Key: YVKLUKXESFJRCE-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H8O2S. It is a derivative of benzo[b]thiophene, featuring a carboxylic acid group at the second position and a methyl group at the third position. This compound is known for its applications in organic synthesis and its potential biological activities.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Methylbenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the third position and the carboxylic acid group at the second position provides distinct properties compared to its analogs .

Properties

IUPAC Name

3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKLUKXESFJRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356334
Record name 3-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3133-78-6
Record name 3-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide (12.5 g) was dissolved in water (105 ml) in a glass pressure bottle cooled in an ice bath. Then under a blanket of nitrogen, thioglycolic acid (7 ml) was added to the glass pressure bottle, to produce a reaction mixture. 2'-chloroacetophenone (12 g, 97%, 0.075 mol) and TBAB (0.5 g) were then added to the reaction mixture. The glass pressure bottle was then sealed and heated to 253° F. for 6 hours at 18 psi. The reaction was shut down and left overnight. Heating was then resumed at 270° F. at 30 psi for six hours and then cooled to ambient temperature. After the bottle was opened, the reaction mixture was washed with ether to remove organics, and acidified with hydrochloric acid to give 3.9 g of crude 3-methyl 2-benzo[b]thiophenecarboxylic acid (27% yield, mp>200° C.).
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the distance between the imidazole and carboxylic acid groups in benzo[b]thiophene derivatives for thromboxane A2 synthetase inhibition?

A1: Research indicates that the distance between the imidazole and carboxylic acid groups in benzo[b]thiophene derivatives plays a crucial role in determining their potency as thromboxane A2 synthetase inhibitors []. While the exact mechanism is not detailed in the provided abstracts, it is clear that optimal spacing between these functional groups is essential for effective interaction with the enzyme's active site. This highlights the importance of structure-activity relationship (SAR) studies in drug design and development.

Q2: Can you provide an example of a potent thromboxane A2 synthetase inhibitor within the benzo[b]thiophene family and its observed in vivo effects?

A2: A key finding from the research is the identification of 6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid (71) as a potent inhibitor of thromboxane A2 synthetase []. This compound demonstrated significant in vivo activity in conscious dogs, exhibiting a similar activity profile to the known thromboxane synthetase inhibitor dazoxiben (1). This suggests that this specific derivative holds promise for further investigation as a potential therapeutic agent.

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